molecular formula C26H18Cl2N2O4S2 B12380107 Galectin-3/galectin-8-IN-2

Galectin-3/galectin-8-IN-2

Cat. No.: B12380107
M. Wt: 557.5 g/mol
InChI Key: LBVNKYABASNBOL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of galectin-3/galectin-8-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations . Detailed protocols for the synthesis of galectin inhibitors can be found in specialized literature .

Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis protocols to larger volumes. This involves optimizing reaction conditions, ensuring the purity of the final product, and implementing quality control measures. The use of automated reactors and continuous flow systems can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions: Galectin-3/galectin-8-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its inhibitory activity .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent choice, are optimized to achieve the desired chemical transformations .

Major Products Formed: The major products formed from the reactions of this compound include derivatives with enhanced binding affinity and specificity for galectin-3 and galectin-8. These derivatives are evaluated for their biological activity and potential therapeutic applications .

Properties

Molecular Formula

C26H18Cl2N2O4S2

Molecular Weight

557.5 g/mol

IUPAC Name

N-(3-benzylthiophen-2-yl)sulfonyl-5-(3,4-dichlorophenoxy)-1H-indole-2-carboxamide

InChI

InChI=1S/C26H18Cl2N2O4S2/c27-21-8-6-20(15-22(21)28)34-19-7-9-23-18(13-19)14-24(29-23)25(31)30-36(32,33)26-17(10-11-35-26)12-16-4-2-1-3-5-16/h1-11,13-15,29H,12H2,(H,30,31)

InChI Key

LBVNKYABASNBOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C(SC=C2)S(=O)(=O)NC(=O)C3=CC4=C(N3)C=CC(=C4)OC5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

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